molecular formula C10H8BrNO B1527713 5-Bromo-3-methoxyquinoline CAS No. 776296-12-9

5-Bromo-3-methoxyquinoline

Cat. No. B1527713
CAS RN: 776296-12-9
M. Wt: 238.08 g/mol
InChI Key: YNVIAXULFXXTLV-UHFFFAOYSA-N
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Description

5-Bromo-3-methoxyquinoline is an organic compound that is used as an active pharmaceutical intermediate . It is part of the Thermo Scientific Chemicals brand product portfolio .


Molecular Structure Analysis

The molecular formula of this compound is C10H8BrNO . Its molecular weight is 238.084 g/mol . The IUPAC name for this compound is this compound . The structure can be represented by the SMILES notation as COC1=CN=C2C=CC=C (C2=C1)Br .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 238.08 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

5-Bromo-3-methoxyquinoline is involved in various synthesis processes due to its chemical reactivity. One study explored the regioselective bromination of methoxyquinolines, which included the synthesis of polyfunctional brominated methoxyquinolines. This synthesis highlighted the ease of functionalizing the quinoline ring at specific positions under mild conditions using molecular bromine (Çakmak & Ökten, 2017). Another research demonstrated the Suzuki-Miyaura cross-coupling of bromoquinolines, including this compound, to form biaryl systems. This study emphasized the variable reactivity of quinolines based on electron distribution (Håheim et al., 2019).

Applications in Drug Discovery

This compound has been a key intermediate in drug discoveries. A study focusing on the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, a derivative of this compound, improved the original synthetic route and contributed to the quick supply of this compound for medicinal use (Nishimura & Saitoh, 2016).

Structural and Computational Studies

Research involving this compound includes structural and computational analysis. A study synthesized and analyzed the crystal structure of 3-benzyl-6-bromo-2-methoxyquinoline, confirming its structure through spectroscopy and X-ray diffraction. Density functional theory (DFT) calculations were compared with X-ray values, indicating consistency between the molecular structures optimized by DFT and the crystal structures (Zhou et al., 2022).

Photobasicity and Electron Transfer

5-Methoxyquinoline’s photobasicity, a property related to electron transfer in photoexcited states, was studied using nonadiabatic molecular dynamics simulations. The study proposed a mechanism involving hole transfer from photoexcited 5-methoxyquinoline to adjacent water molecules, leading to rapid proton transfer and deactivation to the ground state. This research contributes to understanding the redox-catalyzed proton transfer mechanisms in quinoline derivatives (Roy, Ardo, & Furche, 2019).

Safety and Hazards

5-Bromo-3-methoxyquinoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound . It should be handled with protective gloves/protective clothing/eye protection/face protection . In case of contact with skin or eyes, wash with plenty of water . If irritation persists, seek medical attention .

properties

IUPAC Name

5-bromo-3-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-7-5-8-9(11)3-2-4-10(8)12-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVIAXULFXXTLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=C2Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728966
Record name 5-Bromo-3-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

776296-12-9
Record name 5-Bromo-3-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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